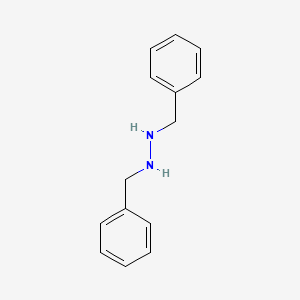

1,2-Dibenzylhydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dibenzylhydrazine is an organic compound consisting of two benzyl groups attached to a hydrazine moiety It is a derivative of hydrazine, which is known for its applications in various chemical reactions and industrial processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dibenzylhydrazine can be synthesized through the reaction of benzyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:

2C6H5CH2Cl+N2H4⋅H2O→C6H5CH2NHNHCH2C6H5+2HCl+H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Analyse Des Réactions Chimiques

Reaction with Aromatic Aldehydes

1,2-Dibenzylhydrazine reacts with aromatic aldehydes in refluxing toluene to form dibenzylhydrazones. This reaction proceeds in high yields (73–93%) without azomethine imine intermediates, as demonstrated by labeling studies and trapping experiments .

Example Reaction:

1 2 Dibenzylhydrazine+ArCHOToluene 110 CArCH N N Bn CH2Ph+H2O

Mechanism:

-

Protonation of the hydrazine forms a hydrazinocarbinol intermediate (18 ), followed by hydride transfer to yield the hydrazone .

-

No evidence of azomethine imine intermediates (e.g., 14 ) was found via trapping experiments with dimethyl fumarate .

Acylation Reactions

This compound undergoes selective monoacylation with carboxylic acids in the presence of acyloxyboranes (generated in situ from NMe₃·BH₂Cl). This method avoids diacylation byproducts .

Example Reaction:

1 2 Dibenzylhydrazine+RCO2HNMe3⋅BH3,HClRCONH N Bn CH2Ph

| Carboxylic Acid (RCO₂H) | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetic acid | N-Acetyl-1,2-dibenzylhydrazine | 75% | Reflux, 4 hr | |

| Pivalic acid | N-Pivaloyl-1,2-dibenzylhydrazine | 50% | Reflux, 4 hr |

Key Features:

-

Steric control ensures monoacylation even with bulky acids .

-

Byproducts (NMe₃·BH₂Cl) facilitate in situ acyloxyborane formation .

Oxidation

This compound is oxidized to N-oxide derivatives under mild conditions:

1 2 DibenzylhydrazineH2O2N Oxide+H2O

Reduction

The compound resists reduction due to benzyl stabilization but can act as a reducing agent in specific systems .

Substitution Reactions

Benzyl groups undergo substitution under acidic or catalytic conditions:

1 2 Dibenzylhydrazine+RXBaseR NH NH R

-

Reagents: Alkyl halides (RX) with bases like NaOH.

Hydride Transfer Pathway

Dominates in reactions with aldehydes:

-

Hydrazinocarbinol (18 ) formation via aldehyde addition.

Supporting Evidence:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1,2-Dibenzylhydrazine has been identified as a potential multitarget inhibitor with implications in pharmacology. Recent studies have highlighted its inhibitory effects on several critical receptors:

- Ecdysone Receptor (EcR) : this compound shows promise as a ligand for the EcR, which is crucial in insect development. In silico studies indicate that it can effectively bind to this receptor, potentially leading to new insect growth regulators .

- Urease : The compound also exhibits inhibitory activity against urease, an enzyme involved in the metabolism of urea. This inhibition could have therapeutic implications in treating urease-related disorders .

- HIV Integrase : Docking studies suggest that this compound may inhibit HIV integrase, a key enzyme in the HIV replication cycle. While its activity is less potent compared to established inhibitors, it serves as a promising lead for further structural modifications to enhance efficacy .

Synthesis and Organic Chemistry

In organic synthesis, this compound is utilized as a precursor in various reactions:

- Synthesis of Sulfenamides : The compound plays a role in the Mitsunobu-type coupling reactions for synthesizing sulfenamides. This process highlights its utility in creating compounds with potential biological activity .

- Insecticidal Activity : As part of diacylhydrazine derivatives, this compound has been linked to insect growth regulation. These derivatives are recognized as effective insecticides and are being explored for their potential environmental benefits due to reduced toxicity compared to conventional pesticides .

Toxicological Insights

While exploring the applications of this compound, it is essential to consider its toxicological profile:

- Studies indicate that exposure to 1,2-diphenylhydrazine (a related compound) can lead to significant liver toxicity and carcinogenic effects in animal models. This underscores the importance of assessing safety profiles when considering its use in pharmaceuticals .

Case Study 1: Inhibitory Activity on EcR

A molecular modeling study demonstrated that this compound binds effectively to the EcR with favorable free energy values for binding. The results suggest that modifications to its structure could enhance its efficacy as an insect growth regulator.

| Compound | Predicted ΔG | Predicted Ki | Experimental Ki |

|---|---|---|---|

| CHEMBL3259898 | −8.62 | 476.8 | 49.00 |

| This compound | −7.10 | 6,246.0 | — |

This table illustrates the comparative binding affinities of different compounds towards EcR, highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Synthesis of Insect Growth Regulators

Research has shown that derivatives of diacylhydrazines exhibit significant insecticidal properties. The synthesis process involves using this compound as a key intermediate, emphasizing its role in developing environmentally friendly pest control agents .

Mécanisme D'action

The mechanism of action of 1,2-dibenzylhydrazine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It may also interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Diphenylhydrazine: An aromatic compound with similar structural features but different chemical properties.

1,2-Dibenzoylhydrazine: Known for its insecticidal activity and use in agricultural applications.

Hydrazobenzene: Another hydrazine derivative with applications in dye and pharmaceutical industries.

Uniqueness

1,2-Dibenzylhydrazine is unique due to its specific benzyl substitution, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and research.

Activité Biologique

1,2-Dibenzylhydrazine (DBH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H16N2 and is characterized by two benzyl groups attached to a hydrazine moiety. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

1. Antiviral Activity

DBH has been investigated for its inhibitory effects on the HIV-1 integrase enzyme. In silico studies have shown that DBH can bind effectively to the active site of this enzyme, although its activity is less potent compared to some established inhibitors like CHEMBL3259898. The binding free energy (ΔG) and inhibition constant (Ki) values indicate that while DBH is a promising lead compound, modifications may be necessary to enhance its efficacy against HIV-1 integrase .

2. Urease Inhibition

Urease is an enzyme linked to several medical conditions, including kidney stones and urinary tract infections. DBH has demonstrated significant urease inhibitory activity, outperforming conventional inhibitors like thiourea in some assays. This property suggests potential applications in treating urease-related disorders .

3. Ecdysone Receptor Modulation

DBH acts as a non-ecdysteroid activator of the ecdysone receptor (EcR), which plays a crucial role in insect development. This activity positions DBH as a candidate for pest control strategies, particularly in agricultural settings where insect growth regulators are needed .

The biological activities of DBH are attributed to its ability to interact with various molecular targets:

- Binding Affinity : Molecular docking studies reveal that DBH forms crucial interactions with target enzymes through hydrogen bonding and π-π stacking interactions.

- Ion Complexation : DBH exhibits the ability to complex with metal ions such as cobalt and nickel, enhancing its antimicrobial properties .

Case Study 1: Antiviral Efficacy

A study comparing DBH with established HIV integrase inhibitors showed that while DBH had lower potency, it provided insights into structural modifications that could enhance its activity. The study highlighted the importance of understanding binding interactions at the molecular level for future drug design .

Case Study 2: Urease Inhibition

Research conducted on the urease inhibitory effects of DBH demonstrated its potential use in treating conditions associated with elevated urease levels. The study compared DBH's efficacy against standard inhibitors and found it to be more effective in certain assays, suggesting further exploration into its clinical applications .

Research Findings Summary

| Activity | Target | Binding Affinity ΔG | Inhibition Constant Ki |

|---|---|---|---|

| HIV-1 Integrase | Integrase Enzyme | -7.10 kcal/mol | 6,246 nM |

| Urease | Urease Enzyme | Not specified | Superior to thiourea |

| Ecdysone Receptor | EcR | Not specified | Not specified |

Propriétés

IUPAC Name |

1,2-dibenzylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNVARTZYHDDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.